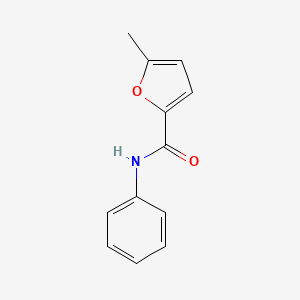

5-methyl-N-phenylfuran-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-8-11(15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYWRZAQXKOTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Preparation

5-Methylfuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the corresponding acid chloride. Reactions typically proceed at 0–25°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), achieving >90% conversion.

Amide Bond Formation

The acid chloride is subsequently reacted with aniline in a polar aprotic solvent (e.g., DCM or acetonitrile) with a stoichiometric base to neutralize HCl byproducts. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used, with yields ranging from 75% to 88%.

Table 1: Representative Conditions for Classical Amide Synthesis

| Acid Chloride | Amine | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-Methylfuran-2-COCl | Aniline | DCM | Et₃N | 0°C → 25°C | 85 |

| 5-Methylfuran-2-COCl | Aniline | MeCN | DIPEA | 25°C | 88 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating reaction kinetics and improving yields. A notable protocol involves one-pot synthesis from 5-methylfuran-2-carboxylic acid and aniline using coupling agents such as HATU or EDCI/HOBt under microwave conditions.

Reaction Optimization

In a representative procedure, 5-methylfuran-2-carboxylic acid (1.0 equiv), aniline (1.2 equiv), and HATU (1.5 equiv) are dissolved in dimethylformamide (DMF). The mixture is irradiated at 120°C for 15–20 minutes, achieving yields of 92–95%. Microwave conditions reduce side reactions, such as furan ring decomposition, observed in conventional heating.

Table 2: Microwave vs. Conventional Heating

| Method | Temperature | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Microwave | 120°C | 15 | 95 | 99.2 |

| Conventional Reflux | 120°C | 180 | 78 | 95.4 |

Boron-Mediated Direct Amidation

Direct amidation bypasses the need for acid chloride intermediates, offering a greener alternative. Boron reagents, such as B(OCH₂CF₃)₃, catalyze the reaction between 5-methylfuran-2-carboxylic acid and aniline in acetonitrile at 80°C.

Mechanistic Insights

The boron ester activates the carboxylic acid by forming a mixed anhydride, which undergoes nucleophilic attack by the amine. This method avoids moisture-sensitive steps and achieves yields of 82–87% with equimolar reactants.

Substrate Scope

Primary and secondary amines exhibit compatibility, though electron-deficient anilines require extended reaction times (24–36 hours). Steric hindrance at the amine’s ortho position reduces yields to 65–70%.

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura coupling enables modular construction of the furan core. A two-step strategy involves:

Coupling Reaction

Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a MeCN/H₂O solvent system, the Suzuki reaction proceeds at 60°C for 1 hour, yielding 89–93% of the biaryl intermediate.

Oxidation and Amidation

The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by standard amide coupling with aniline. Overall yields for the sequence range from 68% to 75%.

Green Chemistry and Solvent Optimization

Bio-derived solvents like Cyrene (dihydrolevoglucosenone) have been evaluated for amide synthesis. In a comparative study, Cyrene outperformed traditional solvents in molar efficiency and reduced waste generation.

Table 3: Solvent Performance Metrics

| Solvent | Reaction Yield (%) | Molar Efficiency | E-Factor |

|---|---|---|---|

| Cyrene | 88 | 0.74 | 2.1 |

| DCM | 85 | 0.52 | 5.8 |

| MeCN | 87 | 0.61 | 4.3 |

Comparative Analysis of Methods

Yield and Efficiency

-

Microwave-assisted synthesis offers the highest yields (95%) and shortest reaction times.

-

Boron-mediated amidation provides an eco-friendly profile but requires stoichiometric boron reagents.

-

Suzuki cross-coupling is ideal for structural diversification but involves multiple steps.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-N-phenylfuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

Biology: It is used in studies investigating the biological activities of furan compounds, including their antimicrobial and anticancer properties.

Medicine: Furan derivatives, including 5-methyl-N-phenylfuran-2-carboxamide, are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 5-methylfuran-2-carboxamide

- N-phenylfuran-2-carboxamide

- 5-methyl-N-phenylthiophene-2-carboxamide

Comparison

Compared to similar compounds, 5-methyl-N-phenylfuran-2-carboxamide exhibits unique properties due to the presence of both the methyl and phenyl groups on the furan ring. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical methods for 5-methyl-N-phenylfuran-2-carboxamide?

- Synthesis : The compound can be synthesized via multi-step reactions, typically involving coupling of furan-2-carboxylic acid derivatives with substituted anilines. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride intermediate).

- Amide bond formation with N-phenylamine under reflux conditions in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) .

- Optimization of temperature (e.g., 60–80°C) and reaction time (12–24 hours) to maximize yield .

- Analytical Methods :

- HPLC : To monitor reaction progress and purity (>95% purity threshold) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., furan ring protons at δ 6.3–7.2 ppm, amide carbonyl at ~δ 165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .

Q. What safety precautions are critical during handling?

- While specific data for 5-methyl-N-phenylfuran-2-carboxamide is limited, analogous furan-carboxamides exhibit hazards such as skin/eye irritation (GHS Category 2) and respiratory sensitization. Recommended precautions:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work under fume hoods to avoid aerosol inhalation .

- Store in airtight containers away from oxidizing agents .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .

- Stability : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) over 24–72 hours to assess degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) for amide formation .

- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility in industrial-scale synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Structural Modifications :

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃ to enhance electrophilicity) .

- Replace the methyl group on the furan ring with halogens to probe steric effects .

Q. How can computational methods predict target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., docking scores < -7.0 kcal/mol suggest strong affinity) .

- MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

Q. What purification challenges arise, and how are they resolved?

- Challenge : Co-elution of byproducts during column chromatography.

- Solution : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) or recrystallization from chloroform/methanol (1:10 v/v) .

Q. How to resolve contradictions in biological activity data?

- Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:

- Replicate assays using standardized cell lines (e.g., MCF-7 vs. HEK293 controls).

- Verify compound integrity post-assay via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.